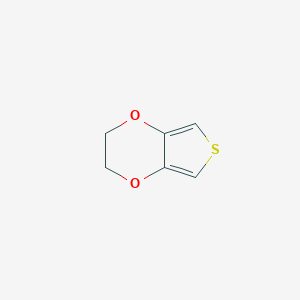

3,4-Ethylenedioxythiophene

概述

描述

3,4-Ethylenedioxythiophene (EDOT) is a heterocyclic monomer featuring a thiophene ring fused with an ethylene-dioxy group. Its polymer, poly(this compound) (PEDOT), is a cornerstone of conductive polymers due to its high electrical conductivity (up to 1,000 S/cm), low bandgap (~1.6 eV), and exceptional electrochemical stability . PEDOT is synthesized via chemical oxidative polymerization or electrochemical deposition, with FeCl₃ or V₂O₅ as common oxidants . Applications span electrochemical sensors (e.g., detection of acetaminophen and gases) , transparent electrodes, thermoelectric materials, and bioelectronics (e.g., tissue engineering scaffolds) . Its commercial form, PEDOT:PSS (poly(styrenesulfonate)-doped PEDOT), is prized for aqueous processability and tunable conductivity .

准备方法

Synthetic Routes and Reaction Conditions

3,4-Ethylenedioxythiophene can be synthesized through several methods. One common method involves the reaction of 3,4-dimethoxythiophene with ethylene glycol or glycerol, followed by cyclization . Another method includes the reaction of 2,3-dimethoxythiophene with hexane-1,2-diol in the presence of toluene-4-sulphonic acid in toluene at 85°C .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

化学反应分析

Types of Reactions

3,4-Ethylenedioxythiophene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Halogenation reactions can be carried out using reagents like chlorine or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes.

科学研究应用

Properties of 3,4-Ethylenedioxythiophene

EDOT is characterized by its excellent electrical conductivity, stability, and transparency. These properties stem from its conjugated structure, which allows for efficient charge transport through delocalization of π-electrons along the polymer chain. When polymerized, EDOT forms poly(this compound) (PEDOT), which is widely utilized in electronic and optoelectronic devices.

Conductive Polymers

EDOT is primarily used as a monomer in the synthesis of conductive polymers like PEDOT. These polymers exhibit high electrical conductivity and are utilized in various applications:

- Organic Light-Emitting Diodes (OLEDs) : PEDOT serves as a hole transport layer in OLEDs due to its high conductivity and transparency, enhancing device efficiency .

- Organic Solar Cells : The use of PEDOT in solar cells improves charge collection efficiency and overall performance .

Bioelectronics

The biocompatibility of EDOT derivatives makes them suitable for bioelectronic applications:

- Biosensors : PEDOT is employed in biosensors for detecting biomolecules such as glucose and neurotransmitters. Its high surface area and electrochemical properties enhance sensitivity and response times .

- Tissue Engineering : Conductive scaffolds made from PEDOT are used to stimulate cell growth and regeneration in tissue engineering applications .

Drug Delivery Systems

EDOT-based polymers are investigated for their potential in controlled drug delivery systems. The ability to electrically stimulate drug release makes these systems highly effective for targeted therapies .

Table 1: Properties of Poly(this compound)

| Property | Value |

|---|---|

| Electrical Conductivity | Up to 1000 S/cm |

| Transparency | >90% in visible range |

| Stability | High thermal and chemical stability |

| Processability | Soluble in water |

Table 2: Applications of EDOT-Based Materials

Case Study 1: PEDOT in Organic Photovoltaics

A study demonstrated that incorporating PEDOT into organic photovoltaic devices significantly improved their power conversion efficiency. The research highlighted the role of PEDOT as an effective hole transport layer, which facilitated better charge separation and collection .

Case Study 2: Biosensing Applications

Research conducted on PEDOT-based biosensors showed that they could detect dopamine levels with high specificity and sensitivity. The electrochemical properties of PEDOT allowed for rapid detection, making it a promising candidate for real-time monitoring of neurotransmitters in clinical settings .

作用机制

The mechanism of action of 3,4-Ethylenedioxythiophene involves its ability to participate in electron transfer processes. Its unique structure allows it to act as an electron donor or acceptor, making it useful in various electronic applications. The molecular targets and pathways involved include interactions with conductive polymers and other electronic materials .

相似化合物的比较

Thieno[3,4-b]-1,4-oxathiane (Sulfur Analogue of EDOT)

- Structure : Replaces one oxygen atom in EDOT’s dioxy ring with sulfur, creating an unsymmetrical structure .

- Properties: Electropolymerization yields a polymer with intermediate redox behavior between PEDOT and poly(3,4-ethylenedithiathiophene) .

- Applications: Limited by rapid decomposition in water, but suitable for specialized electrochromic devices .

3,4-Ethylenedioxyselenophene (Selenium Analogue of EDOT)

- Structure : Replaces oxygen atoms in EDOT’s dioxy group with selenium .

- Properties :

- Applications : Superior performance in low-voltage electrochromic windows and organic photovoltaics .

EDOT Copolymers (e.g., DAD Copolymers)

- Structure: EDOT copolymerized with donor-acceptor-donor (DAD) monomers like dithienothiophene .

- Properties: Tunable bandgap (1.3–2.1 eV) via comonomer selection . Enhanced charge mobility (up to 10⁻² cm²/V·s) compared to EDOT homopolymers .

- Applications : Organic light-emitting diodes (OLEDs) and flexible electronics .

| Property | EDOT Homopolymer | EDOT-DAD Copolymer |

|---|---|---|

| Bandgap (eV) | ~1.6 | 1.3–2.1 (tunable) |

| Charge Mobility | ~0.1 cm²/V·s | ~0.01–0.1 cm²/V·s |

| Key Application | Sensors, electrodes | OLEDs, stretchable devices |

Polypyrrole and Polyaniline

- Structure: Non-thiophene conductive polymers with nitrogen-containing rings .

- Properties :

- Applications : Used in neural probes and drug delivery , but PEDOT excels in chronic implants due to superior biocompatibility .

| Property | PEDOT | Polypyrrole/Polyaniline |

|---|---|---|

| Conductivity (S/cm) | 300–1,000 | 10–100 |

| pH Stability | Stable at pH 4–10 | Degrades at neutral pH |

| Biocompatibility | High (used in chronic implants) | Moderate (acute use) |

Key Research Findings

- Stability Trade-offs : EDOT derivatives with sulfur/selenium show enhanced optoelectronic properties but reduced aqueous stability compared to PEDOT .

- Morphology Impact: PEDOT:PSS composites with carbon nanotubes achieve 10x higher conductivity (4,500 S/cm) than pure PEDOT .

- Thermoelectric Performance: Ag nanoparticle-doped PEDOT films achieve power factors of 300 μW/m·K², surpassing most organic materials .

生物活性

3,4-Ethylenedioxythiophene (EDOT) is a significant compound in the field of conducting polymers, particularly known for its role in the synthesis of poly(this compound) (PEDOT). This compound exhibits various biological activities that make it a subject of interest in biomedical applications. Below is a detailed examination of its biological properties, including antimicrobial activity, cytotoxicity, and biocompatibility.

Overview of EDOT

EDOT is a heterocyclic compound that serves as a monomer for the production of conducting polymers. Its unique structure allows for electrochemical polymerization, leading to materials with high conductivity and stability. PEDOT has been extensively studied for its applications in organic electronics, sensors, and biocompatible materials.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of PEDOT derivatives. Specifically, n-doped PEDOT films have shown significant bacteriostatic effects against both Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria.

- Mechanism : The antimicrobial activity is enhanced by incorporating cationic polyelectrolytes like P(Py-1,4-P), which modify the surface properties of the PEDOT films. This modification improves wettability and surface charge, facilitating bacterial inhibition.

- Concentration : A minimal concentration of approximately 0.1 mM of P(Py-1,4-P) was sufficient to inhibit bacterial growth effectively .

Table 1: Antimicrobial Efficacy of n-Doped PEDOT Films

| Bacterial Strain | Inhibition Concentration (mM) | Effectiveness |

|---|---|---|

| E. coli | 0.1 | Significant inhibition |

| S. aureus | 0.1 | Significant inhibition |

Biocompatibility and Cytotoxicity

Biocompatibility is crucial for materials intended for biomedical applications. Studies assessing the cytotoxicity of n-doped PEDOT films have shown promising results:

- Cell Lines Tested : Cytotoxicity assays were conducted using epithelial and fibroblast cell lines.

- Findings : The results indicated that the amount of P(Py-1,4-P) present in the re-doped PEDOT films did not reach levels that would cause cytotoxic harm, demonstrating good biocompatibility .

Table 2: Cytotoxicity Assessment Results

| Cell Line | Cytotoxicity Level | Biocompatibility |

|---|---|---|

| Epithelial Cells | Low | High |

| Fibroblast Cells | Low | High |

The electrochemical properties of EDOT-derived materials contribute significantly to their biological applications:

- Conductivity : PEDOT exhibits high electrical conductivity, which can be fine-tuned through doping processes.

- Applications : The conductive nature allows for integration into biosensors and neural interfaces, facilitating electrical stimulation and signal transduction in biological systems .

Case Studies

Several case studies have explored the application of EDOT in biomedical contexts:

- Neural Probes : Research has demonstrated that EDOT-based materials can be used to fabricate neural probes that are biocompatible and capable of conducting electrical signals effectively .

- Electrochemical Sensors : PEDOT has been utilized in sensors for detecting biomolecules, leveraging its conductivity and biocompatibility to enhance sensor performance .

常见问题

Q. Basic: What are the common synthesis methods for 3,4-ethylenedioxythiophene (EDOT), and what are their critical parameters?

Answer:

EDOT synthesis typically involves multi-step routes starting from precursors like 2,3-dimethoxy-1,3-butadiene, followed by cyclization and oxidation . Key methods include:

- Microwave-assisted one-pot synthesis : Reduces reaction time (e.g., 30 minutes) and improves yields (up to 85%) by optimizing microwave power and solvent systems .

- Vapor-phase polymerization : Enables thin-film deposition with controlled thickness and conductivity (e.g., 300–1000 S/cm) using oxidants like Fe(III) tosylate .

- Electrochemical polymerization : Produces PEDOT films with tunable conductivity (10⁻³–10³ S/cm) by adjusting electrolyte composition (e.g., ionic liquids) and applied potential .

Critical parameters include reaction temperature (80–120°C for thermal methods), catalyst choice (e.g., p-toluenesulfonic acid), and monomer-to-oxidant ratios (1:2–1:4) .

Q. Basic: What are the key electronic properties of EDOT, and how are they experimentally and computationally characterized?

Answer:

EDOT-derived polymers exhibit:

- Low bandgap (1.6–2.0 eV) : Measured via UV-Vis spectroscopy and density functional theory (DFT) calculations (B3PW91/6-31+G(d,p)) .

- High conductivity (up to 10³ S/cm) : Determined using four-point probe measurements or impedance spectroscopy .

- Electrochemical stability : Cyclic voltammetry (CV) in acetonitrile reveals oxidation potentials at −0.5 to +0.2 V (vs. Ag/AgCl) .

Computational studies predict ionization potentials (8.5–9.5 eV) and torsional barriers (1–3 kcal/mol) for EDOT dimers, guiding material design .

Q. Advanced: How does the doping mechanism of poly(this compound) (PEDOT) influence its optoelectronic properties?

Answer:

Doping with poly(styrene sulfonate) (PSS) introduces sulfonate counterions, stabilizing polarons/bipolarons and enhancing conductivity (10⁻³ to 10³ S/cm) . Key insights:

- Charge-carrier mobility : Estimated via transient response modeling in organic electrochemical transistors (OECTs), revealing hole mobilities of 0.1–2 cm²/V·s .

- Morphological effects : Atomic force microscopy (AFM) shows PEDOT:PSS phase separation, with conductive PEDOT-rich domains (5–20 nm) .

- Spectroscopic validation : X-ray photoelectron spectroscopy (XPS) confirms sulfur oxidation states, while Raman spectroscopy tracks quinoid-to-benzenoid transitions during doping .

Q. Advanced: How can computational methods predict the behavior of EDOT derivatives in electronic applications?

Answer:

DFT calculations (e.g., B3LYP/6-31G(d)) predict:

- Bandgap modulation : Substituting oxygen with sulfur in EDOT derivatives reduces bandgaps by 0.3–0.5 eV, enhancing charge transport .

- Torsional flexibility : Ethylenedioxy bridges enable planar conformations (dihedral angles < 10°), favoring π-orbital overlap and conductivity .

- Redox activity : HOMO/LUMO levels (−5.1/−3.2 eV) align with experimental CV data, guiding copolymer design for supercapacitors .

Q. Advanced: What strategies improve the performance of EDOT-based copolymers in electrochemical energy storage?

Answer:

- Copolymerization with dithienothiophene : Increases specific capacitance (250–400 F/g) by enhancing π-conjugation and redox-active sites .

- Nanostructuring : Electrospun PEDOT nanofibers (50–100 nm diameter) achieve 95% capacitance retention after 10,000 cycles due to high surface area .

- Ionic liquid integration : PEDOT/EMIM-TFSI composites show 3x higher ionic conductivity (15 mS/cm) than aqueous analogs .

Optimization parameters include monomer feed ratio (EDOT:comonomer = 1:1–1:3) and deposition potential (−0.2 to +0.5 V) .

Q. Advanced: How do supramolecular interactions influence EDOT-based polymer properties?

Answer:

- Pseudorotaxane formation : Cucurbit[7]uril (CB7) encapsulates EDOT monomers, altering polymerization kinetics and yielding water-soluble PEDOT∙CB7 with reduced aggregation (confirmed by MALDI-MS) .

- Biomolecular interactions : PEDOT binds guanine-rich DNA via hydrogen bonding (ΔG = −8 kcal/mol), enabling biosensor applications (e.g., detecting 1 nM oligonucleotides) .

- Mechanical reinforcement : Blending PEDOT with polyurethane increases stretchability (>300% strain) while retaining conductivity (50 S/cm) .

Q. Basic: What safety protocols are recommended for handling EDOT in laboratory settings?

Answer:

- Ventilation : Use fume hoods to avoid inhalation (PEL = 5 mg/m³) .

- Personal protective equipment (PPE) : Nitrile gloves and safety goggles are mandatory due to skin/eye irritation risks .

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste (CAS 126213-50-1) .

属性

IUPAC Name |

2,3-dihydrothieno[3,4-b][1,4]dioxine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2S/c1-2-8-6-4-9-3-5(6)7-1/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKWLILHTTGWKLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CSC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

126213-51-2 | |

| Record name | Poly(3,4-ethylenedioxythiophene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126213-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40888925 | |

| Record name | Thieno[3,4-b]-1,4-dioxin, 2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40888925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126213-50-1 | |

| Record name | 3,4-Ethylenedioxythiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126213-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Ethylenedioxythiopene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126213501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thieno[3,4-b]-1,4-dioxin, 2,3-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thieno[3,4-b]-1,4-dioxin, 2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40888925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydrothieno[3,4-b][1,4]dioxine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.444 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Thieno[3,4-b]-1,4-dioxin, 2,3-dihydro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-Ethylenedioxythiopene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8SEC7Q2K7G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。